molecular formula C7H5BrClF2N B13131013 5-Bromo-4-chloro-2-(difluoromethyl)aniline

5-Bromo-4-chloro-2-(difluoromethyl)aniline

Cat. No.: B13131013
M. Wt: 256.47 g/mol
InChI Key: NDDUEZGIHDHQML-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(difluoromethyl)aniline: is an aromatic amine compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: of a suitable aromatic precursor.

    Reduction: of the nitro group to an amine.

    Halogenation: to introduce bromine and chlorine atoms.

    Difluoromethylation: to add the difluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinonoid structures.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogens and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 5-Bromo-4-fluoro-2-methylaniline

Comparison:

  • 4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluoromethyl, leading to different reactivity and applications.
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group, making it more suitable for specific pharmaceutical applications.
  • 5-Bromo-4-fluoro-2-methylaniline: The presence of a fluorine atom and a methyl group alters its chemical properties and potential uses.

5-Bromo-4-chloro-2-(difluoromethyl)aniline stands out due to its unique combination of halogens and the difluoromethyl group, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

5-bromo-4-chloro-2-(difluoromethyl)aniline

InChI

InChI=1S/C7H5BrClF2N/c8-4-2-6(12)3(7(10)11)1-5(4)9/h1-2,7H,12H2

InChI Key

NDDUEZGIHDHQML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)N)C(F)F

Origin of Product

United States

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